三苯甲基(2-溴乙基)硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

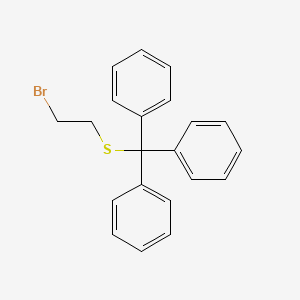

Triphenylmethyl(2-bromoethyl) sulfide is a chemical compound with the molecular formula C21H19BrS . It contains a total of 44 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 sulfide .

Molecular Structure Analysis

The molecule contains a total of 42 atoms, including 19 Hydrogen atoms, 21 Carbon atoms, 1 Sulfur atom, and 1 Bromine atom . It also contains 44 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 sulfide .科学研究应用

Electron Spin Resonance (ESR) Imaging

(2-Bromoethyl)(trityl)sulfane derivatives, known for their stable trityl radicals, are used in ESR imaging. This application is crucial in biomedical diagnostics, where it helps in the visualization of physiological functions at a molecular level. The compound’s stability under various conditions makes it an excellent contrast agent for detailed imaging .

Oxygen-Guided Radiation Therapy

In the field of oncology, oxygen-guided radiation therapy is a cutting-edge treatment method. (2-Bromoethyl)(trityl)sulfane derivatives serve as spin probes in ESR imaging to quantify oxygen levels in tissues, allowing for precise targeting of radiation therapy to cancerous cells .

Site-Directed Spin Labeling (SDSL)

SDSL is a technique used in structural biology to study the conformational changes of proteins. (2-Bromoethyl)(trityl)sulfane is used to create spin labels that attach to specific sites on proteins. These labels enhance the capabilities of ESR spectroscopy in determining protein structures .

Synthesis of Paramagnetic Reagents

The compound is utilized in the synthesis of new stable paramagnetic reagents, which are essential in the development of spin labels and spin probes. These reagents have applications in various fields, including molecular biology and analytical chemistry, due to their ability to detect free radicals and other paramagnetic entities .

Advanced Materials Science

In materials science, (2-Bromoethyl)(trityl)sulfane is used to modify the surface properties of materials. This modification can impart unique electrical or magnetic properties, which are beneficial in creating advanced functional materials for electronics and nanotechnology applications .

Biomedical Diagnostics

The compound’s derivatives are applied in the development of diagnostic tools that can detect and measure free radicals in biological systems. This is particularly important in understanding oxidative stress and its impact on diseases, leading to more accurate diagnoses and targeted treatments .

安全和危害

作用机制

Target of Action

(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a complex organic compound. It’s known that triphenylmethyl moieties are broadly used in various chemical processes, such as protective group, a catalyst for c–c bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .

Mode of Action

Triphenylmethyl moieties have been applied as neutral lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

Biochemical Pathways

The compound is used in the synthesis of other complex compounds, indicating its role in various chemical reactions .

Action Environment

The synthesis of the compound involves specific conditions such as temperature and the presence of other chemical reagents .

属性

IUPAC Name |

[2-bromoethylsulfanyl(diphenyl)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKGYXXFFGAEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylmethyl(2-bromoethyl) sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)